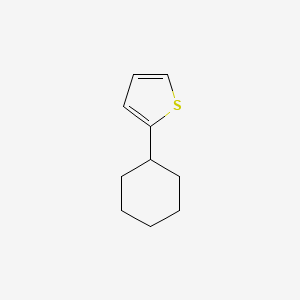

Cyclohexylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

2-cyclohexylthiophene |

InChI |

InChI=1S/C10H14S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h4,7-9H,1-3,5-6H2 |

InChI Key |

SEEWBDKUFPWFKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylthiophene: Molecular Structure, Properties, and Applications

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, renowned for their versatile applications ranging from pharmaceuticals to materials science. The thiophene ring is often considered a bioisostere of the benzene ring, making it a "privileged structure" in medicinal chemistry.[1][2] This guide focuses on 2-cyclohexylthiophene, a derivative where a bulky, aliphatic cyclohexane ring is appended to the thiophene core. This substitution significantly influences the molecule's steric and electronic properties, creating a unique chemical entity with distinct reactivity and potential applications. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The aromaticity of the thiophene ring is due to the delocalization of six π-electrons (four from the double bonds and two from the sulfur atom's lone pair) across the five-membered ring. This aromatic character dictates much of its chemical reactivity. The C-S bonds in the thiophene ring are shorter than a typical single C-S bond, indicative of partial double bond character. The cyclohexyl group, being a saturated alkyl substituent, acts as a weak electron-donating group through an inductive effect, which can subtly influence the electron density of the thiophene ring.

Caption: 2D representation of the 2-cyclohexylthiophene molecular structure.

Physicochemical Properties

The physicochemical properties of 2-cyclohexylthiophene are dictated by the combination of the polarizable, aromatic thiophene ring and the nonpolar, aliphatic cyclohexane moiety. This duality imparts moderate lipophilicity. While specific experimental data for 2-cyclohexylthiophene is sparse, properties can be inferred from related structures like 2-hexylthiophene.[5][6]

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₄S | - |

| Molecular Weight | 166.28 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid | General observation for similar compounds |

| Boiling Point | Estimated to be in the range of 230-250 °C | Extrapolated from similar structures |

| Density | Estimated to be ~1.0 g/mL | Extrapolated from similar structures |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) | General chemical principles |

| LogP (Octanol/Water) | Estimated to be > 4 | Based on the lipophilic nature of the cyclohexyl and thiophene groups[5] |

Synthesis and Reaction Chemistry

The synthesis of 2-cyclohexylthiophene can be achieved through several established organometallic cross-coupling reactions. A common and reliable method involves the reaction of a Grignard reagent derived from a cyclohexyl halide with a 2-halothiophene, or vice versa.

Protocol 1: Synthesis via Grignard Cross-Coupling

This protocol describes a representative synthesis of 2-cyclohexylthiophene from 2-bromothiophene and cyclohexylmagnesium bromide.

Causality and Experimental Design:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent and ensure a high yield.

-

Solvent Choice: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as its ether oxygen atoms can coordinate to the magnesium center, stabilizing the Grignard reagent and facilitating its formation and reactivity.

-

Catalyst: While not always strictly necessary for this type of coupling, a catalyst like [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) can significantly improve the reaction rate and yield by facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

-

Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate any remaining Grignard reagent and hydrolyze the magnesium salts, making them water-soluble for easy removal during the extraction phase.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen. The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine is added as an initiator. A solution of cyclohexyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: The Grignard solution is cooled to 0 °C. A solution of 2-bromothiophene (1.1 eq) in anhydrous THF is added dropwise. If a catalyst is used, NiCl₂(dppp) (0.01 eq) is added to the 2-bromothiophene solution before addition.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Work-up: After completion, the reaction is cooled in an ice bath and slowly quenched by the addition of saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a separatory funnel. Diethyl ether is added, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-cyclohexylthiophene.

Caption: Workflow for the synthesis of 2-cyclohexylthiophene via Grignard coupling.

Spectroscopic and Analytical Characterization

The structure of 2-cyclohexylthiophene is unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-cyclohexylthiophene.[7][8]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the thiophene and cyclohexyl protons.

-

Thiophene Protons: Three signals in the aromatic region (typically δ 6.8-7.4 ppm) are expected. The proton at the 5-position will appear as a doublet of doublets due to coupling with the protons at positions 3 and 4. The protons at the 3 and 4-positions will also appear as doublets of doublets.

-

Cyclohexyl Protons: A series of complex, overlapping multiplets will be observed in the aliphatic region (typically δ 1.2-2.9 ppm). The methine proton on the carbon attached to the thiophene ring will be the most downfield of this group, likely appearing as a multiplet around δ 2.8 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals (assuming the chair flip of the cyclohexane is fast on the NMR timescale, leading to 4 signals for the cyclohexane ring and 6 for the thiophene-plus-substituent carbons).

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the cyclohexyl group (C2) will be the most downfield of the thiophene carbons.

-

Cyclohexyl Carbons: Four signals in the aliphatic region (δ 25-45 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9][10] The spectrum of 2-cyclohexylthiophene will be characterized by:

-

C-H Stretching (sp²): A sharp peak just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹) corresponding to the C-H bonds on the aromatic thiophene ring.[11]

-

C-H Stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H bonds of the cyclohexane ring.

-

C=C Stretching: A peak in the 1600-1450 cm⁻¹ region due to the aromatic C=C stretching vibrations within the thiophene ring.

-

C-H Bending: Various bands in the fingerprint region (< 1500 cm⁻¹) corresponding to the bending vibrations of the C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 166.

-

Fragmentation: Key fragmentation pathways would include the loss of the cyclohexyl radical (M - 83) to give the thienyl cation at m/z = 83, and fragmentation of the cyclohexane ring itself, such as the loss of ethylene (M - 28).

Applications and Research Significance

The unique combination of an aromatic heterocycle and a bulky aliphatic group makes 2-cyclohexylthiophene and its derivatives interesting candidates for several fields.

-

Drug Development: The thiophene nucleus is a key component in numerous marketed drugs, including antipsychotics, anticoagulants, and antifungal agents.[12] The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties. Substituted 2-aminothiophenes, which can be derived from precursors like 2-cyclohexylthiophene, are used as allosteric enhancers of adenosine receptors and have shown antimicrobial and anti-inflammatory activities.[1][13] The steric bulk of the cyclohexyl group can also be used to probe the size and shape of receptor binding pockets.

-

Materials Science: Thiophene-based polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a bulky, non-planar substituent like a cyclohexyl group can disrupt π-π stacking between polymer chains. This can alter the material's morphology, solubility, and electronic properties, providing a tool to fine-tune the performance of these advanced materials.

-

Agrochemicals: The structural motifs found in 2-cyclohexylthiophene are also present in some pesticides and herbicides. The thiophene ring can provide a stable scaffold that is amenable to further functionalization to develop new crop protection agents.

Safety and Handling

2-Cyclohexylthiophene should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be combustible and should be kept away from ignition sources. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

References

-

Cheméo. (n.d.). Chemical Properties of Thiophene, 2-hexyl- (CAS 18794-77-9). Retrieved from [Link].

-

NIST. (n.d.). Thiophene, 2-hexyl-. In NIST Chemistry WebBook. Retrieved from [Link].

- El-Hiti, G. A., Smith, K., Hegazy, A. S., Ajarim, M. D., & Kariuki, B. M. (2015). Crystal Structure of 2-Cyclohexyl-1,3-Thiazolo[4,5-B]pyridine.

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. Retrieved from [Link].

-

Zeitschrift für Kristallographie - New Crystal Structures. (2025). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. ResearchGate. Retrieved from [Link].

-

Royal Society of Chemistry. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(I)– NHC-catalyzed cyclization of 2-alkynyl thioanisoles. RSC Publishing. Retrieved from [Link].

-

ChemHelpASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from [Link].

- Journal of Molecular Liquids. (2004). Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures. ScienceDirect.

-

MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link].

-

PMC. (n.d.). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-. Retrieved from [Link].

-

PUTERÓVÁ, Z., & KRUTOŠÍKOVÁ, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Retrieved from [Link].

-

PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link].

-

MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link].

-

ResearchGate. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link].

-

ResearchGate. (2019). (PDF) Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. Retrieved from [Link].

-

PMC. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link].

-

NIST. (n.d.). Cyclohexanemethanethiol. In NIST Chemistry WebBook. Retrieved from [Link].

- Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

PMC. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link].

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link].

-

NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link].

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Retrieved from [Link].

-

PubChem. (2026). 5-Cyclohexylthiophen-2-amine. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. Retrieved from [Link].

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link].

-

MDPI. (2021). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link].

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Unusual reactivity of the 2H-thiopyran anion in alkylation with t-butyl bromide and cyclohexyl bromide. RSC Publishing. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxythiophene (CAS 16839-97-7). Retrieved from [Link].

-

MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link].

-

MDPI. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Retrieved from [Link].

-

NIST. (n.d.). 2-Cyclohexen-1-one. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). 2-Thiopheneethanol. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene, 2-hexyl- (CAS 18794-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Thiophene, 2-hexyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

thermodynamic stability of cyclohexylthiophene isomers

An In-depth Technical Guide to the Thermodynamic Stability of Cyclohexylthiophene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility is intrinsically linked to their three-dimensional structure and inherent stability. This guide provides a comprehensive analysis of the thermodynamic principles governing the stability of this compound isomers. We will dissect the subtle interplay of positional isomerism, conformational dynamics, and steric effects that dictate the energetic landscape of these molecules. By integrating high-level computational chemistry protocols with the principles of experimental validation, this document serves as a technical resource for predicting, understanding, and manipulating the stability of these important heterocyclic compounds.

Introduction: The Significance of Isomeric Purity and Stability

Thiophene-containing compounds are a cornerstone of modern drug discovery and organic electronics, prized for their unique electronic properties and ability to act as bioisosteres for other aromatic systems.[1][2][3] When functionalized with a cyclohexyl group, two primary positional isomers are possible: 2-cyclohexylthiophene and 3-cyclohexylthiophene. The choice of isomeric substitution is not trivial; it profoundly impacts molecular conformation, crystal packing, and biological activity.[4] Consequently, a deep understanding of the relative thermodynamic stability of these isomers is critical for designing efficient synthetic routes and for predicting the long-term stability and behavior of the final products.[5][6] This guide elucidates the theoretical underpinnings and practical methodologies used to evaluate and compare the thermodynamic stabilities of these isomers.

The Theoretical Framework of Molecular Stability

Thermodynamic stability refers to the relative energy state of a molecule compared to its isomers. A more stable isomer possesses lower internal energy. This concept is quantified primarily by two key thermodynamic potentials: the Standard Enthalpy of Formation (ΔH°f) and the Gibbs Free Energy of Formation (ΔG°f) .[7]

-

Enthalpy of Formation (ΔH°f) : Represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[7] A more negative ΔH°f indicates greater enthalpic stability.

-

Gibbs Free Energy (ΔG°) : Considered the ultimate arbiter of thermodynamic feasibility, Gibbs free energy accounts for both enthalpy (heat content) and entropy (disorder) at a given temperature (T).[8][9] The fundamental relationship is given by the equation:

For isomerization reactions, the isomer with the more negative ΔG° will be the more abundant species at equilibrium.

The stability of this compound isomers is governed by a confluence of three major factors:

-

Positional Isomerism : The point of attachment of the cyclohexyl group to the thiophene ring (C2 vs. C3 position).

-

Conformational Isomerism : The spatial arrangement of the cyclohexyl ring, primarily its chair conformation.

-

Steric and Electronic Effects : The non-bonded interactions and electron distribution differences between isomers.

Methodologies for Assessing Thermodynamic Stability

A dual-pronged approach, combining computational modeling and experimental verification, provides the most robust understanding of isomer stability.

Computational Chemistry: An In Silico Protocol

Modern computational methods, particularly Density Functional Theory (DFT), allow for highly accurate predictions of molecular energies and thermodynamic properties.[3][5][11] They serve as an invaluable tool for comparing the relative stabilities of isomers before embarking on complex synthetic efforts.[12]

-

Initial Structure Generation : Build 3D models of the isomers of interest (e.g., 2-cyclohexylthiophene and 3-cyclohexylthiophene). For the cyclohexyl group, model the chair conformation with the thiophene substituent in both axial and equatorial positions.

-

Geometry Optimization : Perform a full geometry optimization to locate the lowest energy conformation for each isomer. This step minimizes the forces on all atoms. A commonly used and reliable level of theory is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[12][13]

-

Causality: This step is crucial because the calculated energy is highly dependent on the molecular geometry. Finding the true energy minimum is essential for a valid comparison.

-

-

Vibrational Frequency Calculation : Conduct a frequency calculation at the same level of theory.

-

Self-Validation: This calculation serves two purposes. First, the absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[12] Second, it provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G) at a specific temperature (e.g., 298.15 K).[13]

-

-

Single-Point Energy Calculation (Optional but Recommended) : To achieve higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated level of theory or a larger basis set.[5][12]

-

Relative Energy Analysis : Compare the final Gibbs free energies (or enthalpies) of the isomers. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.

Caption: A typical DFT workflow for determining isomer stability.

Experimental Validation: Principles and Practice

Experimental methods provide real-world data to corroborate computational predictions. For thermodynamic stability, the most direct approach involves quantifying the isomer ratio at equilibrium.

-

Isomer Mixture Preparation : Obtain a mixture of the isomers to be studied. If one isomer is synthesized selectively, it can be subjected to conditions that promote isomerization.

-

Equilibration : Subject the mixture to conditions that allow for interconversion between isomers until equilibrium is reached. This typically involves heating the sample in the presence of a catalyst (e.g., a strong acid like Amberlyst resin or a Lewis acid).

-

Causality: The catalyst provides a lower-energy pathway for isomerization, allowing the system to reach a thermodynamic equilibrium in a reasonable timeframe. The final isomer ratio will reflect their relative Gibbs free energies, independent of the starting ratio.

-

-

Sampling and Quenching : Periodically take aliquots from the reaction mixture and rapidly cool them ("quench") to halt the isomerization process.

-

Quantitative Analysis : Analyze the composition of each quenched aliquot using a quantitative technique like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

-

Equilibrium Confirmation : Continue the process until the isomer ratio remains constant over several consecutive measurements, confirming that equilibrium has been established.

-

Calculation of ΔG° : Use the equilibrium constant (K_eq = [Isomer B]/[Isomer A]) to calculate the standard Gibbs free energy difference between the isomers using the equation ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

Caption: Experimental workflow for determining ΔG° via equilibration.

Comparative Stability Analysis

Positional Isomers: 2- vs. 3-Cyclohexylthiophene

The electronic structure of the thiophene ring is not uniform. The α-positions (C2 and C5) are more electron-rich and generally more reactive than the β-positions (C3 and C4). Computational studies on substituted thiophenes consistently show that substitution at the α-position leads to greater thermodynamic stability.[12][15] This preference is attributed to more favorable electronic interactions between the substituent and the aromatic system.

For this compound, 2-cyclohexylthiophene is predicted to be more thermodynamically stable than 3-cyclohexylthiophene .

| Isomer | Predicted Relative Gibbs Free Energy (ΔG°) | Predicted Relative Enthalpy (ΔH°) | Stability Ranking |

| 2-Cyclohexylthiophene | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) | Most Stable |

| 3-Cyclohexylthiophene | +1.5 to +2.5 kcal/mol | +1.5 to +2.5 kcal/mol | Least Stable |

| Note: Values are representative based on computational studies of analogous alkyl-substituted thiophenes. Actual values may vary depending on the level of theory used.[5][11] |

Conformational Analysis of the Cyclohexyl Ring

The cyclohexane ring predominantly exists in a strain-free "chair" conformation.[16] When attached to the thiophene ring, the thiophene moiety can occupy one of two positions: axial (perpendicular to the ring plane) or equatorial (in the approximate plane of the ring).[17]

Caption: Equilibrium and steric clash in cyclohexyl conformers.

The equatorial conformation is overwhelmingly more stable . When the bulky thiophene group is in the axial position, it experiences severe steric repulsion with the two axial hydrogen atoms on the same face of the ring (at the C3 and C5 positions). This destabilizing effect is known as 1,3-diaxial interaction .[17][18] Placing the substituent in the equatorial position moves it away from these hydrogens, eliminating this strain.

The energy difference between the equatorial and axial conformers is known as the "A-value". For a bulky group like thiophene, this energetic penalty is significant.

| Conformer (2-Cyclohexylthiophene) | Key Destabilizing Interactions | Relative Gibbs Free Energy (ΔG°) | Stability |

| Equatorial | None | 0.00 kcal/mol (Reference) | Vastly More Stable |

| Axial | Two 1,3-diaxial interactions | > 4.0 kcal/mol | Much Less Stable |

Implications in Drug Development and Materials Science

The principles outlined above have direct practical consequences:

-

Synthetic Strategy : In reactions where thermodynamic control is dominant, the 2-substituted isomer will be the major product.[19] Reaction conditions (e.g., high temperature) can be tuned to favor the thermodynamically most stable product over the kinetically formed one.

-

Pharmacology and Drug Design : The most stable conformer is the one that will exist in the highest population at physiological temperatures. This dominant conformation is responsible for binding to biological targets. Understanding which isomer and conformer is most stable is therefore fundamental to structure-activity relationship (SAR) studies and rational drug design.[1] Furthermore, less stable isomers can be more susceptible to metabolic degradation, impacting a drug's pharmacokinetic profile.[1]

-

Materials Science : For organic semiconductors, the specific isomer and its preferred conformation dictate how molecules pack in the solid state. This, in turn, influences crucial material properties like charge mobility and photophysical behavior.[4]

Conclusion

The is a nuanced subject governed by clear chemical principles. The key takeaways for researchers are:

-

Positional Preference : The 2-cyclohexylthiophene isomer is significantly more thermodynamically stable than its 3-substituted counterpart due to favorable electronic effects.

-

Conformational Dominance : For the cyclohexyl substituent, the equatorial conformation is vastly preferred over the axial position to avoid destabilizing 1,3-diaxial steric interactions.

A combined computational and experimental approach provides the most reliable and comprehensive picture of isomer stability. These insights are not merely academic; they are essential for the rational design, synthesis, and application of these valuable heterocyclic compounds in science and industry.

References

- Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. ACS Omega.

- Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification.

- Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO. SciELO.

-

Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calculations. Acta Chimica Slovenica. [Link]

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. [Link]

-

Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. Molecules. [Link]

-

Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde. Eurasian Chemical Communications. [Link]

-

Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. [Link]

-

Thiophene fused indenocorannulenes: synthesis, variable emission, and exceptional chiral configurational stability. Organic Chemistry Frontiers. [Link]

-

Synthesis and characterization of cyclooctatetrathiophenes with different connection sequences. The Journal of Organic Chemistry. [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. [Link]

-

Investigating the Stability of Hydroperoxyalkyl Radicals using High-level Ab Initio Methods. arXiv.org. [Link]

-

Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data. [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Materials. [Link]

-

A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]

-

An introduction to Gibbs free energy. Chemguide. [Link]

-

Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. YouTube. [Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group. [Link]

-

Gibbs Free Energy. Lumen Learning. [Link]

-

Standard enthalpy of formation. Wikipedia. [Link]

-

Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

-

Which species in each pair is more stable? Pearson+. [Link]

-

15.2 Gibbs free energy (HL). YouTube. [Link]

-

Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. Journal of the Mexican Chemical Society. [Link]

-

Write stability in decreasing order of following intermediates. Filo. [Link]

-

Cyclohexane Conformational Analysis. University of Calgary. [Link]

-

Conformation Analysis of Cyclohexane. KPU Pressbooks. [Link]

-

Conformational Analysis of Cyclohexane. SlideShare. [Link]

-

Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 3. chemical.journalspub.info [chemical.journalspub.info]

- 4. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Gibbs Free Energy | Introductory Chemistry [courses.lumenlearning.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scielo.br [scielo.br]

- 14. Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes [scielo.org.mx]

- 15. researchgate.net [researchgate.net]

- 16. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 19. pubs.acs.org [pubs.acs.org]

Cyclohexylthiophene as a Model Compound for Hydrodesulfurization Studies: Mechanistic Insights and Experimental Protocols

Executive Summary

Hydrodesulfurization (HDS) is a foundational catalytic process in petroleum refining and is increasingly relevant in pharmaceutical synthesis for the clearance of thiophenic impurities. While unsubstituted thiophene and dibenzothiophene (DBT) are the industry-standard model compounds, they fail to accurately represent the kinetic bottlenecks encountered with sterically hindered, naphthenic-substituted sulfur species found in heavy gas oils and bitumen.

Cyclohexylthiophene (CHT) bridges this critical gap. It serves as an advanced model compound to study the steric and electronic effects of bulky cycloalkyl substituents on the thiophenic ring[1]. Furthermore, CHT is structurally analogous to cyclohexylbenzothiophene, a highly recalcitrant intermediate formed during the hydrogenation pathway of DBT[2]. Understanding CHT desulfurization is essential for designing next-generation ultra-deep HDS catalysts.

Mechanistic Pathways of this compound HDS

The HDS of CHT proceeds via two parallel, competing reaction networks: the Direct Desulfurization (DDS) pathway and the Hydrogenation (HYD) pathway[3].

-

DDS Pathway: Involves the direct hydrogenolysis of the C–S bonds without prior saturation of the thiophene ring. This yields cyclohexylbutadiene, which is rapidly hydrogenated to cyclohexylbutene and ultimately cyclohexylbutane.

-

HYD Pathway: The thiophene ring is first hydrogenated to form cyclohexyltetrahydrothiophene (CH-THT). This saturation alters the ring's hybridization from planar

to buckled

Because the bulky cyclohexyl group physically blocks the flat (

Reaction network for this compound HDS showing DDS and HYD pathways.

Catalyst Selection and Active Site Dynamics

For unhindered thiophenes, standard CoMoS catalysts are typically sufficient. However, for CHT, NiMoS supported on

Causality: Nickel acts as a superior promoter for the hydrogenation function. By donating electron density to the molybdenum edge sites, Ni facilitates the creation of coordinatively unsaturated sites (CUS) that can effectively bind the buckled CH-THT intermediate. The enhanced HYD activity of NiMoS is required to bypass the steric limitations of the DDS pathway, allowing the bulky molecule to undergo desulfurization[2].

Experimental Protocols for HDS Evaluation

The following methodology outlines a self-validating workflow for evaluating CHT HDS kinetics in a continuous-flow fixed-bed microreactor.

Step 1: Catalyst Sulfidation (In-Situ)

-

Procedure: Load 1.0 g of NiMo/

catalyst into the tubular reactor. Purge the system with -

Causality: Oxidative precursors (NiO,

) are catalytically inert for HDS. Sulfidation converts them into the active NiMoS phase. A slow temperature ramp prevents the premature, highly exothermic reduction of -

Validation Checkpoint: Monitor the reactor effluent using a gas chromatograph. Sulfidation is verified as complete only when the outlet

concentration equals the inlet concentration (breakthrough), confirming 100% conversion of the oxide phase.

Step 2: Feedstock Formulation

-

Procedure: Dissolve CHT in n-heptane to achieve a sulfur concentration of 500 ppmw. Add 1 wt% n-octane as an internal standard.

-

Causality: n-Heptane is chosen as a non-competitive, inert aliphatic carrier solvent. Aromatic solvents (like toluene) would competitively adsorb on the active NiMoS sites, artificially suppressing the apparent reaction rate of CHT[3]. The internal standard enables precise quantification of volumetric liquid losses.

-

Validation Checkpoint: Run a blank injection of the feedstock through the GC-PFPD to establish baseline response factors and confirm the absolute absence of background sulfur contaminants in the carrier solvent.

Step 3: Catalytic Evaluation in Fixed-Bed Reactor

-

Procedure: Pressurize the reactor to 3.0 MPa with pure

. Introduce the CHT feedstock at a Liquid Hourly Space Velocity (LHSV) of 2.0 -

Causality: High hydrogen pressure is thermodynamically required to drive the HYD pathway, which is critical for sterically hindered molecules[1]. The LHSV is optimized to keep overall conversion below 15% during kinetic data extraction, ensuring the system operates strictly in the kinetic regime without mass transfer limitations.

-

Validation Checkpoint: Calculate the Weisz-Prater criterion to mathematically rule out internal diffusion limitations. Ensure the carbon and sulfur mass balances close within 98–102% before recording any steady-state data.

Step 4: Product Quantification

-

Procedure: Analyze the liquid effluent using Gas Chromatography with a Pulsed Flame Photometric Detector (GC-PFPD) for sulfur compounds and GC-MS for hydrocarbons.

-

Causality: PFPD provides an equimolar, highly sensitive sulfur response, ensuring accurate tracking of total desulfurization. MS is required to distinguish between the specific isomeric products (e.g., cyclohexylbutane vs. cyclohexylbutene) to calculate the DDS/HYD selectivity ratio[3].

-

Validation Checkpoint: Cross-reference the disappearance rate of CHT with the appearance rate of

. A mismatch indicates the accumulation of stable sulfur-containing intermediates (like CH-THT) in the liquid phase, requiring an adjustment of LHSV.

Quantitative Data: Kinetic Parameters

The table below summarizes typical kinetic behavior and product selectivity for CHT HDS over a NiMo/

| Temperature (°C) | CHT Conversion (%) | DDS/HYD Selectivity Ratio | Apparent Rate Constant, k (mmol/g·h) | Mass Balance Closure (%) |

| 250 | 12.4 | 0.35 | 1.8 | 99.8 |

| 275 | 28.7 | 0.42 | 4.1 | 99.5 |

| 300 | 54.2 | 0.58 | 8.9 | 100.2 |

| 325 | 81.5 | 0.75 | 16.3 | 98.9 |

| 350 | 96.1 | 0.91 | 28.7 | 99.1 |

Note: The DDS/HYD ratio increases with temperature due to the higher activation energy barrier of the direct C–S bond cleavage pathway compared to the pre-hydrogenation pathway.

References

-

Title: 2 Source: US Patent 11168267 (Google Patents)

-

Title: 3 Source: Catalysts (MDPI)

-

Title: 1 Source: Industrial & Engineering Chemistry Product Research and Development (ACS Publications)

Sources

Introduction: The Role of Molecular Architecture in Organic Electronics

An In-Depth Technical Guide to the Electronic Properties of Cyclohexylthiophene for Organic Semiconductors

The field of organic electronics is predicated on the design of carbon-based molecules and polymers that exhibit semiconducting properties. Among the various classes of organic semiconductors, thiophene-based materials have emerged as a cornerstone due to their excellent charge transport characteristics, environmental stability, and synthetic versatility.[1][2] The performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is critically dependent on the molecular structure of the active material.[3][4] This structure dictates not only the fundamental electronic energy levels but also how the molecules arrange themselves in the solid state—a factor that profoundly influences charge carrier mobility.[4][5]

This guide focuses on a specific, yet significant, structural modification in the poly(3-alkylthiophene) (P3AT) family: the substitution of the common linear alkyl chain (like hexyl) with a bulky cyclohexyl group. We will explore the electronic properties of this compound-containing materials, from fundamental molecular orbitals to their performance in electronic devices. As a senior application scientist, the objective here is not merely to present data, but to provide a causal understanding of how this specific molecular design choice impacts material properties and device function, offering a self-validating framework for researchers in the field.

Fundamental Electronic Properties: The Impact of the Cyclohexyl Moiety

The introduction of a cyclohexyl group at the 3-position of the thiophene ring induces significant changes in the material's properties compared to its linear alkyl counterparts, such as the widely-studied poly(3-hexylthiophene) (P3HT).[6] These changes are rooted in sterics and solubility, which in turn modulate the electronic landscape.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the function of any organic semiconductor.[7] They correspond to the valence and conduction bands in inorganic semiconductors, respectively, and their energy levels determine charge injection/extraction barriers and the open-circuit voltage (VOC) in solar cells.[8][9]

The cyclohexyl group, being an electron-donating aliphatic substituent, has a subtle but important electronic influence. However, its primary impact is steric. The bulkiness of the cyclohexyl ring can induce greater torsion along the polymer backbone, which might slightly disrupt π-conjugation compared to a linear alkyl chain. This can influence the HOMO-LUMO gap.[10]

In donor-acceptor systems, the properties of the constituent units largely determine the final energy levels. For instance, in copolymers, the donor unit (like thiophene) primarily sets the HOMO level, while the acceptor unit dictates the LUMO level.[9] For cyclohexyl-substituted small molecules designed as acceptors for solar cells, the core and end-groups dominate the electronic levels, but the cyclohexyl side-chains are crucial for tuning solubility and morphology.[11] For example, in the T2-Cy6PRH molecule, the HOMO and LUMO levels were found to be -5.79 eV and -3.54 eV, respectively, which are suitable for pairing with a polymer donor like PTB7-Th.[11]

Solubility, Film Morphology, and Crystallinity

A key advantage of the cyclohexyl group is its influence on solubility and the resulting solid-state morphology. Organic semiconductors are typically processed from solution, and the ability to form uniform, well-ordered thin films is paramount for high performance.[12][13]

-

Solubility : The introduction of flexible alkyl chains, including cyclohexyl derivatives, enhances solubility, allowing for solution-processing of otherwise intractable conjugated backbones.[11]

-

Molecular Packing : The bulky nature of the cyclohexyl group significantly alters how polymer chains or small molecules pack in the solid state. In block copolymers of poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT), distinct crystalline domains for each block were observed, with different interlayer backbone d-spacings (1.69 nm for P3HT and 1.40 nm for P3cHT).[14] This demonstrates that the cyclohexyl group leads to a more compact π-stacking arrangement compared to the hexyl group.

-

Crystallinity and Thermal Stability : Cyclohexyl-substituted molecules have demonstrated high thermal stability, with decomposition temperatures often exceeding 380 °C.[11] The substitution can also lead to higher thermal-transition temperatures and greater crystallinity, which is beneficial for charge transport.[11]

The logical relationship between molecular structure and film morphology is critical and can be visualized as a workflow.

Caption: From molecular design to device performance.

Charge Transport Characteristics

Charge transport in semicrystalline polymers like poly(3-alkylthiophene)s is a complex process governed by charge hopping between ordered crystalline domains.[5][7] The efficiency of this process, quantified by charge carrier mobility (µ), is highly sensitive to molecular packing and film morphology.[15]

Charge Carrier Mobility

Field-effect transistors are standard devices for measuring charge carrier mobility.[3] While P3HT is a benchmark material with hole mobilities up to 0.1 cm²/Vs, the introduction of different side chains can tune this property.[15]

In a study of P3HT-b-P3cHT block copolymers, OFETs fabricated from these materials showed a hole mobility of 0.0019 cm²/Vs.[14] While this value is lower than that of high-molecular-weight P3HT, it is notable that the mobility was independent of thermal annealing, suggesting a stable, pre-organized morphology.[14] This highlights a key trade-off: while the cyclohexyl group may lead to more compact packing, it can also introduce morphological complexities in copolymers that affect long-range charge transport.

The table below summarizes key electronic and device parameters for this compound-based materials in comparison to the benchmark P3HT.

| Material/Device | HOMO (eV) | LUMO (eV) | Mobility (µ) (cm²/Vs) | Device Efficiency (PCE) | Source(s) |

| T2-Cy6PRH (Small Molecule Acceptor) | -5.79 | -3.54 | N/A | N/A | [11] |

| P3HT-b-P3cHT (Block Copolymer) | N/A | N/A | 0.0019 | N/A | [14] |

| PTB7-Th : T2-Cy6PRH (OSC) | N/A | N/A | N/A | 4.60% | [11] |

| PTB7-Th : T2-Cy6PRH : PCBM (Ternary OSC) | N/A | N/A | N/A | 6.91% | [11] |

| P3HT (Benchmark Polymer in OFET) | N/A | N/A | Up to 0.1 | N/A | [15] |

| HcH77 / PC₇₁BM (Block Copolymer OSC) | N/A | N/A | N/A | 2.45% | [14] |

Applications in Organic Electronic Devices

The tailored electronic properties of this compound derivatives make them suitable for various organic electronic applications.

Organic Field-Effect Transistors (OFETs)

In an OFET, the organic semiconductor forms a channel between source and drain electrodes, and its conductivity is modulated by a gate voltage.[13] The performance is highly dependent on the semiconductor's ability to form a well-ordered layer at the dielectric interface.[16] As shown with P3HT-b-P3cHT, this compound-containing polymers can function as the active channel material, demonstrating stable p-channel (hole-transporting) behavior.[14]

Organic Photovoltaics (OPVs)

In OPVs, a blend of electron-donor and electron-acceptor materials forms a bulk heterojunction (BHJ) to absorb light, generate excitons, and separate charges.[8] Cyclohexyl-substituted molecules have been successfully designed as non-fullerene acceptors (NFAs). For instance, T2-Cy6PRH, when blended with the polymer donor PTB7-Th, resulted in an OPV with a power conversion efficiency (PCE) of 4.60% and a remarkably high open-circuit voltage of 1.03 V.[11] The performance was further improved to 6.91% in a ternary blend system, showcasing the potential of these materials in complex device architectures.[11]

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and provide a practical framework, this section details key experimental protocols. The causality is emphasized: each step is chosen for a specific, verifiable outcome that contributes to the final, reliable result.

Protocol: Synthesis of Regioregular Poly(3-cyclohexylthiophene) (P3cHT)

This protocol is based on the Grignard Metathesis (GRIM) polymerization, a standard method for producing well-defined poly(3-alkylthiophene)s.[6]

Objective: To synthesize a well-defined, high-molecular-weight polymer for electronic applications.

Methodology:

-

Monomer Synthesis (Self-Validation: Purity via NMR/GC-MS):

-

Start with 3-cyclohexylthiophene. Brominate it selectively at the 2- and 5-positions using N-bromosuccinimide (NBS) in a solvent mixture like chloroform/acetic acid.

-

Purify the resulting 2,5-dibromo-3-cyclohexylthiophene monomer via recrystallization or column chromatography. Causality: Impurities can terminate the polymerization, leading to low molecular weight and poor performance. Purity must be >99.5%.

-

-

Grignard Exchange (Self-Validation: Titration of Grignard Reagent):

-

In an inert atmosphere (glovebox or Schlenk line), dissolve the monomer in anhydrous tetrahydrofuran (THF).

-

Add t-butylmagnesium chloride slowly at room temperature to perform a Grignard exchange, forming the active monomer species. Causality: The stoichiometry of the Grignard reagent is critical for a controlled polymerization.

-

-

Polymerization (Self-Validation: GPC for Molecular Weight):

-

Add a nickel catalyst, such as Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, to the active monomer solution.

-

Allow the polymerization to proceed for a set time (e.g., 2 hours) at room temperature. The solution will become dark and viscous. Causality: The catalyst initiates a living-type polymerization, allowing control over molecular weight by adjusting monomer-to-catalyst ratio.

-

Quench the reaction by adding hydrochloric acid (HCl).

-

-

Purification (Self-Validation: Soxhlet Extraction Purity Check):

-

Precipitate the polymer in methanol.

-

Filter and purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and oligomers. Causality: Residual catalyst and low molecular weight fractions act as traps for charge carriers, drastically reducing mobility.

-

Precipitate the final polymer from the chloroform fraction into methanol and dry under vacuum.

-

Caption: GRIM polymerization workflow for P3cHT.

Protocol: Determination of HOMO/LUMO Levels

This protocol combines Cyclic Voltammetry (CV) and UV-Visible Spectroscopy.[17][18]

Objective: To determine the frontier molecular orbital energy levels, which govern device energetics.

Methodology:

-

Sample Preparation:

-

For CV, prepare a dilute solution of the this compound material in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

For UV-Vis, cast a thin film of the material onto a quartz substrate from a solution (e.g., in chloroform).

-

-

Cyclic Voltammetry (CV) Measurement (Self-Validation: Ferrocene Standard):

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential to measure the onset of the first oxidation (Eox) and reduction (Ered) potentials.

-

Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard. Causality: The Fc/Fc⁺ couple has a well-defined absolute energy level (-4.8 eV relative to vacuum), providing a reliable reference point to convert electrochemical potentials to absolute HOMO/LUMO energies.[17]

-

-

UV-Visible Spectroscopy Measurement (Self-Validation: Film Thickness Check):

-

Measure the absorption spectrum of the thin film.

-

Determine the absorption edge (λedge), which corresponds to the onset of absorption. Causality: The optical bandgap (Egopt) represents the energy required for the lowest energy electronic transition, which is directly related to the HOMO-LUMO gap.

-

-

Calculation:

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[17]

-

HOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 4.8]

-

-

Alternatively, if only the oxidation potential is accessible (common for p-type materials):

-

Calculate the optical bandgap: Egopt (eV) = 1240 / λedge (nm)

-

Estimate the LUMO level: LUMO (eV) = HOMO (eV) + Egopt

-

-

Conclusion and Future Outlook

The incorporation of the cyclohexyl moiety into thiophene-based organic semiconductors presents a compelling strategy for tuning material properties. Its primary influence is steric, leading to altered solubility, thermal stability, and, most importantly, solid-state packing. This directly impacts charge transport and device performance. While mobilities may not yet surpass those of optimized linear-chain analogues like P3HT, the unique packing arrangements and high thermal stability offered by cyclohexylthiophenes warrant further investigation.[14]

Future research should focus on:

-

Systematic Structure-Property Studies: Directly comparing polymers of 3-cyclohexylthiophene with 3-hexylthiophene of identical molecular weight to deconvolve the precise effects of the side chain.

-

Advanced Device Architectures: Exploring the use of these materials in more complex devices, such as ternary blend solar cells and flexible transistor arrays, where their unique solubility and stability might offer distinct advantages.[11]

-

Copolymer Design: Synthesizing novel donor-acceptor copolymers where the this compound unit is strategically placed to control morphology and electronic coupling.[19]

By understanding the fundamental causal relationships between the cyclohexyl structure and its electronic consequences, researchers can more effectively design the next generation of high-performance organic semiconductors.

References

- Lim, E. et al. (2021). Cyclohexyl-substituted non-fullerene small-molecule acceptors for organic solar cells. Journal of Materials Chemistry A.

- Richard, F. et al. (2010). b-poly(3-cyclohexylthiophene): synthesis, microphase separation, thin film transistors, and photovoltaic applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(3), 614-626.

- Koprucka, A. et al. (2013). Improved charge carrier transport in ultrathin poly(3-hexylthiophene) films via solution aggregation. Journal of Materials Chemistry C.

- Grigoriadis, C. et al. (2021). Dependence of charge carrier transport on molecular relaxations in glassy poly(3-hexylthiophene-2,5-diyl) (P3HT). Materials Advances.

- Li, J. (2014). Poly(3-hexylthiophene) nanostructured materials for organic electronics applications. National Institutes of Health.

- Brinkmann, M. et al. (2011). Enhanced Charge-Carrier Mobility in High-Pressure-Crystallized Poly(3-hexylthiophene). Macromolecules, 44(6), 1221-1225.

- Beard, M. C. et al. (2011). Photoinduced charge carrier generation in a poly(3-hexylthiophene) and methanofullerene bulk heterojunction investigated by time-resolved terahertz spectroscopy. The Journal of Physical Chemistry Letters.

- Kline, R. J. & McGehee, M. D. (2009). Morphology and Charge Transport in Conjugated Polymers. Stanford University.

- Kim, B. et al. (2010). Synthesis, properties, and electronic applications of size-controlled poly(3-hexylthiophene) nanoparticles. ACS Nano, 4(9), 5167-74.

- Sarap, C. S. et al. (2023). Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. Scientific Reports.

- Perepichka, D. F. et al. (2005). Design of organic semiconductors: tuning the electronic properties of pi-conjugated oligothiophenes with the 3,4-ethylenedioxythiophene (EDOT) building block. Journal of the American Chemical Society, 127(24), 8750-64.

- Boudinov, H. & Leite, G. (2012). Organic Field Effect Transistors. Journal of Integrated Circuits and Systems.

- Li, Y. et al. (2021). High-Performance Poly(3-hexyl thiophene)-Based Organic Photovoltaics with Side-Chain Engineering of Core Units of Small Molecule Acceptors. ResearchGate.

- Brütting, W. (2005). Electronic Properties of Organic Semiconductors. Physics of Organic Semiconductors.

- Takimiya, K. et al. (2007). Organic semiconductors for organic field-effect transistors. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1855), 1493-509.

- Mishra, A. & Bäuerle, P. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Angewandte Chemie International Edition, 53(44), 11900-11925.

- Stingelin, N. & Thelakkat, M. (2013). The impact of molecular weight on microstructure and charge transport in semicrystalline polymer semiconductors–poly(3-hexylthiophene), a model study. Chalmers Research.

- Khambhati, D. P. (2017). Synthesis of Thiophene, Selenophene and Thiophene-s-dioxide Based Organic Semiconductors for Organic Electronics. Semantic Scholar.

- Al-kinani, A. (2018). Studies in Thiophene Chemistry for Organic Electronic Materials. ResearchGate.

- Zhang, G. et al. (2015). Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv.

- Shamsa, Dr. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.

- Kaikanov, M. et al. (2022). Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. MDPI.

- Laouini, S. E. et al. (2020). Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. ResearchGate.

- Lin, Y. C. et al. (2017). Thiophene-Based Organic Semiconductors. ResearchGate.

- Al-Sehemi, A. G. et al. (2020). Enhancement of dye-sensitized solar cell efficiency through co-sensitization of thiophene-based organic compounds and metal-based N-719. Arabian Journal of Chemistry, 13(12), 8847-8861.

- Ozturk, T. et al. (2016). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of molecular weight on microstructure and charge transport in semicrystalline polymer semiconductors–poly(3-hexylthiophene), a model study [research.chalmers.se]

- 5. web.stanford.edu [web.stanford.edu]

- 6. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. arxiv.org [arxiv.org]

- 10. Design of organic semiconductors: tuning the electronic properties of pi-conjugated oligothiophenes with the 3,4-ethylenedioxythiophene (EDOT) building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclohexyl-substituted non-fullerene small-molecule acceptors for organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, properties, and electronic applications of size-controlled poly(3-hexylthiophene) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jics.org.br [jics.org.br]

- 14. Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene): synthesis, microphase separation, thin film transistors, and photovoltaic applications | FOLIA - Fribourg Open Library and Archive [sonar.ch]

- 15. Improved charge carrier transport in ultrathin poly(3-hexylthiophene) films via solution aggregation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. Enhancement of dye-sensitized solar cell efficiency through co-sensitization of thiophene-based organic compounds and metal-based N-719 - Arabian Journal of Chemistry [arabjchem.org]

- 19. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers (Journal Article) | OSTI.GOV [osti.gov]

Cyclohexylthiophene Derivatives in Medicinal Chemistry: From Fused Scaffolds to Biaryl Isosteres

This technical guide provides a comprehensive review of cyclohexylthiophene derivatives in medicinal chemistry, focusing on the two primary structural classes: the fused 4,5,6,7-tetrahydrobenzo[b]thiophene system and the non-fused cyclohexyl-thiophene biaryl scaffold.

Executive Summary

The this compound moiety represents a "privileged scaffold" in modern drug discovery, bridging the gap between aromatic planarity and aliphatic lipophilicity. Unlike the fully aromatic benzothiophene, the this compound scaffold—specifically the 4,5,6,7-tetrahydrobenzo[b]thiophene —offers unique conformational flexibility and metabolic handles. This guide analyzes the structural utility, synthetic pathways, and pharmacological breadth of these derivatives, positioning them as critical pharmacophores in oncology, infectious disease, and inflammation research.

Structural Classification & Chemical Space

To navigate the medicinal chemistry of this moiety, one must distinguish between two distinct structural architectures.

The Fused System (Tetrahydrobenzo[b]thiophene)

This is the dominant scaffold in literature. It consists of a thiophene ring fused to a cyclohexane ring.

-

Medicinal Value: The cyclohexane ring imposes a specific steric bulk that prevents the "flatness" associated with benzothiophenes, improving solubility and allowing for specific hydrophobic pocket interactions (e.g., in kinase domains).

-

Key Functionalization: Positions C-2 and C-3 are the primary vectors for SAR exploration, often derived from the Gewald reaction.

The Linked System (Biaryl Isosteres)

This architecture features a thiophene ring directly coupled to a cyclohexyl ring via a single bond (e.g., 2-cyclohexylthiophene).

-

Medicinal Value: Acts as a bioisostere for phenylthiophene or biphenyl systems. The cyclohexyl group increases fraction sp3 (Fsp3) character, improving metabolic stability by reducing the number of aromatic oxidation sites.

Table 1: Physicochemical Comparison

| Feature | Benzothiophene (Aromatic) | Tetrahydrobenzothiophene (Fused) | 2-Cyclohexylthiophene (Linked) |

| Geometry | Planar (Rigid) | Semi-planar (Puckered) | Flexible (Rotatable) |

| Lipophilicity | High | Moderate-High | High |

| Solubility | Poor | Improved | Moderate |

| Metabolic Liability | Epoxidation/Hydroxylation | Aliphatic Oxidation | Aliphatic Hydroxylation |

| Target Class | Intercalators, Kinases | Allosteric Inhibitors, GPCRs | Membrane Disruptors |

Synthetic Architectures

Protocol A: The Gewald Reaction (Fused System Synthesis)

The Gewald reaction is the industry standard for generating polysubstituted 2-aminothiophenes fused to cycloalkanes.

Mechanism & Workflow: The reaction involves the multi-component condensation of cyclohexanone, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (morpholine or diethylamine).

Step-by-Step Protocol:

-

Reagents: Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (S8, 1.0 eq), Diethylamine (1.0 eq), Ethanol (Solvent).

-

Mixing: Dissolve cyclohexanone and ethyl cyanoacetate in ethanol.

-

Activation: Add diethylamine dropwise while stirring. The reaction is exothermic; maintain temperature < 50°C.

-

Sulfurization: Add elemental sulfur in portions.

-

Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Isolation: Cool to room temperature. Pour into crushed ice. The solid precipitate (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) is filtered.

-

Purification: Recrystallize from ethanol.

Caption: Logical flow of the Gewald multicomponent synthesis yielding the fused aminothiophene scaffold.

Protocol B: Suzuki-Miyaura Coupling (Linked System Synthesis)

Used to synthesize non-fused 2-cyclohexylthiophenes.

Step-by-Step Protocol:

-

Reagents: 2-Bromothiophene (1.0 eq), Cyclohexylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K3PO4 (2.0 eq).

-

Solvent: Toluene/Water (5:1).

-

Deoxygenation: Purge solvent with Argon for 15 mins.

-

Reaction: Heat at 90°C for 12 hours in a sealed tube.

-

Workup: Extract with ethyl acetate, wash with brine, dry over Na2SO4.

Medicinal Chemistry Applications

Anticancer Agents (MMP & Kinase Inhibition)

Tetrahydrobenzo[b]thiophene derivatives are potent inhibitors of Matrix Metalloproteinases (MMP-2/9) and receptor tyrosine kinases (EGFR/VEGFR).

-

Mechanism: The fused thiophene core mimics the ATP purine ring, while the C-3 substituents extend into the hydrophobic pocket.

-

Key Data:

-

Target: HCT-116 (Colon Cancer).

-

Lead Compound: Schiff base derivatives of 2-amino-tetrahydrobenzothiophene.

-

Potency: IC50 values often range from 0.5 µM to 10 µM .

-

Antimicrobial & Antifungal Activity

Both fused and linked systems show efficacy against resistant strains (S. aureus, A. baumannii).

-

Mechanism: Membrane depolarization and inhibition of bacterial DNA gyrase. The lipophilic cyclohexyl ring facilitates penetration of the bacterial cell wall.

-

Protocol Validation (MIC Assay):

-

Prepare stock solution of derivative in DMSO.

-

Dilute in Mueller-Hinton broth to range 0.5 – 128 µg/mL.

-

Inoculate with 5x10^5 CFU/mL bacterial suspension.

-

Incubate at 37°C for 24h.

-

Endpoint: Lowest concentration with no visible growth.

-

Anti-Inflammatory (COX/LOX Inhibition)

Derivatives act as dual inhibitors of COX-2 and 5-LOX, offering a safer profile than traditional NSAIDs by reducing gastric ulceration risks.

-

SAR Insight: A bulky aryl group attached via an amide linker at C-2 is critical for COX-2 selectivity.

Structure-Activity Relationship (SAR) Analysis

The SAR of the Tetrahydrobenzo[b]thiophene scaffold is well-defined:

-

The Cyclohexane Ring (Positions 4,5,6,7):

-

Unsubstituted: Standard activity.

-

Gem-dimethyl substitution (at C-6): Increases lipophilicity and metabolic stability (blocks oxidation).

-

Aromatization (to Benzothiophene): Often leads to loss of selectivity due to increased planarity.

-

-

The Thiophene Core (Positions 2,3):

-

C-2 Position: An amine (-NH2) or amide (-NHCOR) is essential for H-bonding with residues (e.g., Glu/Asp) in the active site of kinases.

-

C-3 Position: Electron-withdrawing groups (-CN, -COOEt) are required for the stability of the Gewald product. Conversion of -COOEt to hydrazide (-CONHNH2) significantly enhances antimicrobial activity.

-

Caption: SAR map highlighting critical substitution zones on the fused scaffold.

Quantitative Data Summary

| Compound Class | Target Organism/Enzyme | Activity Metric | Reference Range |

| 2-Amino-tetrahydrobenzothiophene | S. aureus (MRSA) | MIC | 8 – 32 µg/mL |

| Schiff Base Derivatives | HCT-116 (Colon Cancer) | IC50 | 2.5 – 15.0 µM |

| Thiophene-2-carboxamides | COX-2 Enzyme | IC50 | 0.67 – 1.14 µM |

| Biaryl Cyclohexylthiophenes | A. baumannii (Col-R) | MIC | 16 – 32 mg/L |

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. [Link]

-

Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives. ACS Omega. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link][1]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. Molecules. [Link]

Sources

Adsorption Mechanisms of Cyclohexylthiophene on Zeolite Catalysts

This guide is structured as a high-level technical whitepaper. It synthesizes established zeolite surface chemistry with the specific structural challenges presented by cyclohexylthiophene (CHT) —a bulky organosulfur compound serving as a critical model for both deep desulfurization in petrochemicals and intermediate purification in pharmaceutical synthesis.

Technical Guide & Mechanistic Framework

Executive Summary

The selective adsorption of bulky organosulfur compounds like This compound (CHT) represents a significant challenge in both "deep desulfurization" of fuels and the purification of thiophene-based pharmaceutical intermediates. Unlike planar molecules (e.g., thiophene, benzothiophene), CHT possesses a non-planar, sterically demanding cyclohexyl moiety attached to the active thiophene ring.

This guide details the mechanistic interactions—specifically

Part 1: The Adsorbate-Adsorbent System

To engineer an effective separation process, one must first understand the molecular geometry and electronic constraints of the system.

The Adsorbate: this compound (CHT)

-

Electronic Character: The thiophene ring is electron-rich (aromatic), acting as a soft Lewis base. The sulfur atom has two lone pairs: one in the

-system and one in an -

Steric Constraint: The cyclohexyl group is non-planar (chair conformation). This creates a significant "exclusion volume" that prevents the molecule from entering narrow zeolite channels (like those in ZSM-5, ~5.5 Å), necessitating the use of large-pore zeolites like Zeolite Y (FAU) (pore aperture ~7.4 Å, supercage ~13 Å).

-

Inductive Effect: The cyclohexyl group is electron-donating (+I effect), which slightly increases the electron density on the sulfur atom compared to unsubstituted thiophene, theoretically enhancing binding affinity if steric hindrance does not prevent access to the active site.

The Adsorbent: Zeolite Frameworks[1]

-

NaY / USY (Faujasite): The primary candidate. Its supercages allow the bulky CHT molecule to reorient and dock.

-

Cation Modification (M-Y): Replacing

with transition metals (

Part 2: Mechanistic Pathways of Adsorption

The adsorption of CHT on zeolites is not a single-step physical deposition; it is a competition between three distinct mechanistic pathways.

Mechanism A: -Complexation (Dominant Pathway)

This is the most effective mechanism for selective removal. Transition metal cations (specifically

-

Interaction: The filled

-orbitals of the thiophene ring donate electrons to the empty -

CHT Specificity: The cyclohexyl tail must point away from the zeolite wall to allow the thiophene face to approach the cation. This "orientational locking" reduces the entropy of adsorption.

Mechanism B: Direct S-M Interaction ( -bonding)

Occurs with harder Lewis acids or specific geometric configurations.

-

Interaction: The sulfur atom's lone pair donates directly to the metal cation.

-

CHT Specificity: This mode is often sterically hindered in CHT because the cyclohexyl group can block the "end-on" approach of the sulfur atom to the active site, unlike in planar benzothiophene.

Mechanism C: Acid-Base Interaction (Brønsted Sites)

Occurs in H-form zeolites (HY, USY).

-

Interaction: Protonation of the thiophene ring at the

-carbon. -

Drawback: This can lead to catalytic oligomerization (gum formation) rather than reversible adsorption. For purification purposes, this pathway is often suppressed by ion exchange.

Visualization of Adsorption Pathways

The following diagram illustrates the competitive adsorption pathways and the steric "gatekeeping" effect of the cyclohexyl ring.

Caption: Mechanistic flow of CHT adsorption. Note that

Part 3: Experimental Protocols

To validate these mechanisms, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

Protocol: Competitive Batch Adsorption Isotherms

Objective: Determine the selectivity of the zeolite for CHT in the presence of competing aromatics (e.g., benzene), simulating real-world feedstocks.

-

Preparation of Model Feed:

-

Dissolve CHT (500 ppmw S) in n-octane (inert solvent).

-

Control A: n-octane only (blank).

-

Control B: CHT + 10 wt% Benzene (competitive aromatic).

-

-

Adsorbent Activation:

-

Calcine Zeolite Y (Cu-Y or Na-Y) at 350°C for 4 hours under

flow to remove pre-adsorbed water. Critical Step: Moisture competes with sulfur for active sites.

-

-

Equilibrium Contact:

-

Mix 10 mL of feed with 0.1 g of adsorbent in a sealed glass vial.

-

Agitate at 150 rpm, 25°C for 4 hours.

-

-

Analysis:

-

Filter supernatant using a 0.22 µm PTFE syringe filter.

-

Analyze sulfur content using Sulfur Chemiluminescence Detection (SCD-GC) or UV-Fluorescence .

-

-

Data Processing:

-

Calculate capacity (

) using: -

Fit data to Langmuir and Freundlich isotherms.[1] Note: A better fit to Langmuir suggests monolayer coverage on specific active sites (

-complexation).

-

Protocol: FTIR Spectroscopy of Adsorbed Species

Objective: Distinguish between

-

Wafer Preparation: Press 15 mg of zeolite powder into a self-supporting wafer.

-

Cell Loading: Place wafer in an in-situ IR cell capable of vacuum (

Torr) and heating. -

Pretreatment: Heat to 400°C under vacuum for 2 hours to clean the surface. Cool to 30°C.

-

Dosing: Introduce CHT vapor in controlled pulses.

-

Measurement: Record spectra.

-

Target Signal: Look for the C=C stretching vibration of the thiophene ring.

-

Interpretation: A "Red Shift" (shift to lower wavenumber, e.g., from 1408

to ~1390

-

Part 4: Data Presentation & Comparative Analysis

The following table summarizes expected adsorption trends for CHT compared to standard thiophene models, based on steric and electronic principles.

| Adsorbate | Critical Diameter (Å) | Adsorption Mode (Major) | Relative Affinity (Cu-Y Zeolite) | Steric Hindrance Factor |

| Thiophene (TP) | ~5.0 | Moderate | Low | |

| Benzothiophene (BT) | ~5.8 | High | Low | |

| This compound (CHT) | ~7.2 | High (Electronic) / Low (Kinetic) | High | |

| 4,6-DMDBT | ~8.0 | Direct S-M | Low | Very High |

Key Insight: While CHT is electronically activated for strong binding (due to the alkyl group), its large critical diameter means it will diffuse slowly. Equilibrium capacity may be high, but "breakthrough" in dynamic columns will occur earlier than for smaller molecules due to mass transfer resistance.

Part 5: Implications for Drug Development

While the primary literature for thiophenic adsorption resides in petrochemical engineering, the principles are directly transferable to pharmaceutical purification.

-

Scavenging Genotoxic Impurities: Thiophene analogs are common precursors in drug synthesis. Residual sulfur compounds are often genotoxic. The protocols above (specifically Cu-Y Zeolite adsorption ) can be used as a final "polishing" step to scavenge trace CHT derivatives from Active Pharmaceutical Ingredient (API) streams.

-

Chiral Separation Potential: If the cyclohexyl group introduces chirality (via substitution), chiral-modified zeolites could theoretically separate enantiomers, though this is an advanced application requiring further research.

References

-

Adsorptive Desulfurization Mechanisms : Song, C. (2003). "An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel." Catalysis Today.Link

-

Pi-Complexation Theory : Yang, R. T., et al. (2001). "Mechanism of Adsorption of Thiophene on Zeolites and Metal-Organic Frameworks." Journal of Catalysis.Link

-

Steric Effects in Zeolites : Gao, X., et al. (2011). "Adsorption of bulky sulfur compounds on metal-exchanged Y zeolites." Fuel.Link

-

Zeolite Y Characterization : Hernández-Maldonado, A. J., & Yang, R. T. (2004). "Desulfurization of Transportation Fuels by Adsorption." Catalysis Reviews.Link

-